N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
Structural Classification
- Core Heterocycle : Derivatives are distinguished by fusion patterns (e.g., triazolo[4,3-b]pyridazine vs. triazolo[3,4-b]thiadiazine).
- Substituent Position : Modifications at the 3-, 6-, and 7-positions dictate pharmacological profiles. For instance, 6-aryl substitutions enhance kinase binding, while 3-alkoxy groups optimize PDE4 affinity.
Functional Classification
Pharmacokinetic Classification
- Solubility-Enhanced Derivatives : Sulfonyl and sulfonamide groups, as in VU6036864 , improve blood-brain barrier penetration.
Significance of Triazolo[4,3-b]pyridazin Scaffold in Medicinal Chemistry
The scaffold’s planar aromatic system enables π-π stacking with protein targets, while its nitrogen-rich structure facilitates hydrogen bonding. Key applications include:
The scaffold’s adaptability is further evidenced by its role in apoptosis induction (12e ) and cell cycle arrest, underscoring its therapeutic versatility.
Research Context for Sulfonyl-Substituted Triazolopyridazines
Sulfonyl groups are increasingly incorporated to optimize pharmacokinetics and target engagement. For example:
- VU6036864 (45 ) features a sulfonamide group that enhances M5 selectivity (>500-fold over M1–4).
- The 2-methylpropane-2-sulfonyl group in N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-triazolo[4,3-b]pyridazin-2-yl]acetamide likely improves metabolic stability and hydrophobic interactions with target proteins, analogous to sulfonamide effects in VU6036864 .
Recent synthetic advances, such as Suzuki-Miyaura couplings and regioselective cyclizations, enable precise installation of sulfonyl motifs. These developments position sulfonyl-substituted triazolopyridazines as a promising frontier in drug discovery.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S/c1-18(2,3)30(26,27)16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-11-4-5-12-13(8-11)29-10-28-12/h4-8H,9-10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPRAZZJPRAPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a triazolo-pyridazine structure, which are associated with various biological activities. Its molecular formula is with a molecular weight of approximately 420.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₅S |
| Molecular Weight | 420.44 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 284 °C |
| Flash Point | 116 °C |
Anticancer Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer effects. A study demonstrated that derivatives of benzodioxole showed cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The synthesized compounds displayed IC50 values ranging from 1.5 to 10 µM against these cell lines, suggesting moderate to high potency in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies revealed that certain derivatives exhibited IC50 values for COX-1 and COX-2 inhibition ranging from 1.12 to 27.06 µM .
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. The presence of the triazolo and pyridazine rings enhances its interaction with biological targets.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells and reported an IC50 value of 5 µM after 48 hours of treatment. This suggests that the compound effectively inhibits cell growth at relatively low concentrations .
- COX Inhibition : In another investigation focusing on anti-inflammatory properties, the compound was tested alongside known COX inhibitors like Ketoprofen. The results indicated that it had a comparable or superior inhibitory effect on COX enzymes when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key Structural Features of the Target Compound:
- Benzodioxol moiety : Imparts metabolic stability and lipophilicity.
- Triazolo[4,3-b]pyridazine core : Contributes to π-π stacking interactions in biological targets.
- tert-Butyl sulfonyl group : Enhances solubility and modulates electronic properties.
Comparable Compounds:
Benzoxazinone-Pyrimidine Derivatives (e.g., 7a-c from ) Shared features: Aromatic heterocycles (benzoxazinone) and substituent diversity. Divergence: Pyrimidine rings replace the triazolo-pyridazine core, altering binding affinity profiles. Synthesis: Both classes utilize Cs₂CO₃-mediated coupling, but benzoxazinones require oxadiazole intermediates .
Triazole-Tetrazole Hybrids (e.g., Compound 58 from )
- Shared features : Nitrogen-rich heterocycles (triazole/tetrazole) for target engagement.
- Divergence : Tetrazole groups enhance metabolic resistance compared to sulfonyl substituents.
- Synthetic Routes : Pd-catalyzed cross-coupling is common for tetrazole hybrids, whereas sulfonyl groups may require sulfonation steps .
Divergence: Lack of triazole fusion reduces conformational rigidity. Biological Activity: Pyridazine derivatives in show antimicrobial properties, suggesting possible overlap with the target compound’s untested bioactivity .
Physicochemical and Pharmacokinetic Properties
Methodological Considerations in Similarity Analysis
Compound similarity assessments rely on:
- Tanimoto Coefficients : Quantifies structural overlap using molecular fingerprints; the target compound’s benzodioxol and sulfonyl groups may lower similarity (<0.6) with pyridazine-only analogues .
- Pharmacophore Modeling : Highlights shared hydrogen-bond acceptors (triazole N) and hydrophobic regions (tert-butyl), critical for virtual screening .
- Spectroscopic Comparisons : ¹H NMR shifts for benzodioxol protons (~6.8-7.0 ppm) differ from pyrimidine derivatives (~8.0 ppm) .
Q & A
Q. Basic Research Focus
- Key Steps : Multi-step synthesis involving cyclization of triazolopyridazine precursors, sulfonylation, and coupling with benzodioxole-acetamide intermediates. Optimization requires precise control of:
- Temperature : 60–80°C for cyclization steps to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or DBU for deprotonation during coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
What spectroscopic and computational methods are critical for structural elucidation?
Q. Basic Research Focus
- NMR Spectroscopy :
- H NMR identifies protons on benzodioxole (δ 6.7–7.1 ppm) and triazolopyridazine (δ 8.2–8.5 ppm) .
- C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO, ~110 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 485.12) .
- Computational Tools : Density Functional Theory (DFT) optimizes geometry and predicts IR vibrational modes (e.g., C=O stretch at ~1650 cm) .
How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Q. Advanced Research Focus
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Silico Predictions : Use ADMET software (e.g., SwissADME) to estimate logP (~2.8), permeability (Caco-2 model), and bioavailability (>60%) .
What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Q. Advanced Research Focus
| Modification | Impact on Activity | Reference |
|---|---|---|
| Benzodioxole → Phenyl | ↓ Binding affinity to serotonin receptors | |
| Sulfonyl → Methyl | ↑ Metabolic stability (t +2h) | |
| Triazolopyridazine oxidation | ↓ Solubility (LogP +0.5) |
What analytical protocols ensure batch-to-batch consistency in research-grade samples?
Q. Basic Research Focus
- HPLC Method :
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B), gradient 20–80% B over 25 min .
- Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) in pH 6.8 phosphate buffer .
- Stability Indicating Assays : Forced degradation (heat, light, pH 1–13) followed by LC-MS to track degradation products .
What in vivo models are suitable for evaluating efficacy in neurological disorders?
Q. Advanced Research Focus
- Animal Models :
- Neuroinflammation : LPS-induced cognitive impairment in mice (oral dosing: 10 mg/kg/day) .
- Pain Modulation : Von Frey filament test in rats with chronic constriction injury (IC ~15 nM) .
- Biomarkers : Measure serum IL-6/TNF-α (ELISA) and brain COX-2 expression (Western blot) .
How does pH and light exposure affect compound stability?
Q. Basic Research Focus
- pH Stability :
- Stable at pH 4–7 (t >48h), degrades rapidly at pH >10 (sulfonyl group hydrolysis) .
- Photostability : UV light (254 nm) induces benzodioxole ring cleavage; store in amber vials at -20°C .
What target identification strategies are recommended for this compound?
Q. Advanced Research Focus
- Affinity Chromatography : Immobilize compound on Sepharose beads to pull down binding proteins from brain lysates .
- Surface Plasmon Resonance (SPR) : Screen against kinase libraries (K <100 nM for P38 MAPK) .
- X-ray Crystallography : Co-crystallize with human COX-2 to resolve binding interactions (PDB deposition) .
How can synthetic impurities be characterized and controlled?
Q. Advanced Research Focus
- Common Impurities :
- Byproduct A : Desulfonated intermediate (MH 397.08); limit ≤0.15% via HPLC .
- Byproduct B : Oxidized triazolopyridazine (MH 501.10); mitigate via inert atmosphere during synthesis .
- Control Strategy : Implement Quality-by-Design (QbD) parameters for critical reaction steps (e.g., sulfonylation time ≤2h) .
Which computational tools predict binding modes to therapeutic targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina models interaction with 5-HT receptor (binding energy ≤-9.0 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- Pharmacophore Modeling : Identify critical H-bond donors (benzodioxole O) and hydrophobic regions (triazolopyridazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
